1-Chloro-4-iodo-2,5-dimethoxybenzene
Description
Significance of Aryl Halides in Modern Synthetic Chemistry
Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to an aromatic ring, are fundamental substrates in modern synthetic chemistry. Their importance lies primarily in their ability to participate in a wide array of cross-coupling reactions. numberanalytics.com These reactions, often catalyzed by transition metals like palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The reactivity of aryl halides in these transformations allows for the construction of complex molecular frameworks with high precision and efficiency. numberanalytics.com Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings rely on aryl halides as key electrophilic partners. numberanalytics.com This versatility makes them indispensable intermediates for synthesizing a vast range of molecules, from pharmaceuticals and natural products to advanced materials. numberanalytics.com The ability to selectively form new bonds at specific positions on an aromatic ring is a cornerstone of contemporary organic synthesis. numberanalytics.comnih.gov
The Role of Dimethoxybenzene Derivatives as Versatile Precursors
Dimethoxybenzene derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH3) groups. researchgate.net These compounds are not merely structural components but also serve as versatile precursors in a multitude of synthetic applications. researchgate.net They are foundational in the synthesis of dyes, fragrances, and various pharmaceutical compounds. nbinno.comwikipedia.org
The methoxy groups influence the electronic properties of the benzene ring, generally making it more electron-rich and thus activating it towards certain types of reactions. Furthermore, these groups can be chemically modified or cleaved to reveal other functionalities, such as hydroxyl groups, adding another layer of synthetic utility. Their stability and predictable reactivity make dimethoxybenzene derivatives reliable starting materials for multi-step synthetic sequences. researchgate.net
Specific Context of 1-Chloro-4-iodo-2,5-dimethoxybenzene in Contemporary Synthetic Design
Within the broader classes of aryl halides and dimethoxybenzene derivatives, this compound stands out as a particularly strategic synthetic intermediate. Its unique structure, featuring two different halogen atoms (iodine and chlorine) at distinct positions on the dimethoxybenzene core, offers a significant advantage in synthetic design.
The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly more reactive than the C-Cl bond in many standard cross-coupling reactions. This reactivity difference allows chemists to perform sequential, site-selective modifications. A reaction can be carried out at the more reactive iodo-substituted position while leaving the chloro-substituted position intact for a subsequent, different transformation. This orthogonal reactivity is highly prized in the synthesis of complex, polysubstituted aromatic compounds, where precise control over the introduction of various functional groups is paramount. The compound serves as a precursor for creating complex hydroxylated metabolites of polychlorinated biphenyls (PCBs) for research purposes. nih.gov
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 90064-46-3 |
| Molecular Formula | C₈H₈ClIO₂ |
| Molecular Weight | 298.5 g/mol |
| InChIKey | PABWCPGHJWYJSC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1I)OC)Cl |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-iodo-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABWCPGHJWYJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348626 | |
| Record name | 1-chloro-4-iodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90064-46-3 | |
| Record name | 1-chloro-4-iodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloro 4 Iodo 2,5 Dimethoxybenzene
Precursor Synthesis and Halogenation Strategies
The construction of 1-chloro-4-iodo-2,5-dimethoxybenzene typically begins with a more readily available dimethoxybenzene precursor, followed by sequential halogenation. The choice of starting material and the order of halogen introduction are critical for achieving the desired isomer.
Electrophilic Aromatic Substitution (EAS) is a foundational method for functionalizing aromatic rings. miracosta.edu The synthesis of this compound via EAS often starts with 1,4-dimethoxybenzene (B90301). The two methoxy (B1213986) groups are strong activating, ortho, para-directing groups, making the ring highly reactive towards electrophiles. mnstate.edu
The process generally involves two sequential EAS reactions: chlorination and iodination. The order of these steps is crucial for regiochemical control. lumenlearning.com
Chlorination of 1,4-dimethoxybenzene: The first step is typically the chlorination of 1,4-dimethoxybenzene to produce 1-chloro-2,5-dimethoxybenzene. The high activation from the two methoxy groups facilitates this reaction.
Iodination of 1-chloro-2,5-dimethoxybenzene: The subsequent iodination introduces the iodine atom. The regiochemical outcome of this step is governed by the directing effects of the three existing substituents: two activating methoxy groups and one deactivating chloro group. While all three are ortho, para-directors, the position of iodination is directed to the carbon atom opposite the chlorine, which is para to one methoxy group and ortho to the other.
Various iodinating agents can be employed, including elemental iodine in the presence of an oxidizing agent (like H₂O₂) or silver salts (like Ag₂SO₄), which can enhance regioselectivity. nih.govresearchgate.net
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | Ortho, Para |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para |
| -I (Iodo) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly Deactivating | Ortho, Para |
This table summarizes the directing effects of substituents relevant to the synthesis of this compound.
Friedel-Crafts reactions, a subset of EAS, are also used to alkylate or acylate activated benzene (B151609) rings like 1,4-dimethoxybenzene, demonstrating the ring's high reactivity which is harnessed for halogenation. chegg.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) is an alternative pathway for introducing substituents onto an aromatic ring. This reaction is most effective for electron-poor fluoroarenes. nih.gov While less common for the synthesis of electron-rich compounds like this compound, a hypothetical strategy can be considered.
Such a strategy would necessitate a precursor with fluorine atoms as leaving groups and activating groups (like nitro groups) to facilitate the nucleophilic attack. nih.gov A theoretical pathway could involve:
Starting Material: A hypothetical precursor such as 1,4-difluoro-2,5-dimethoxybenzene, potentially with an electron-withdrawing group present to activate the ring towards SNAr.
Sequential Substitution: The two fluorine atoms would be replaced sequentially by chloride and iodide nucleophiles. The challenge in this approach lies in controlling the sequence of substitution and the fact that the dimethoxy-substituted ring is electron-rich, making it inherently unreactive towards nucleophilic attack without strong electron-withdrawing groups. nih.gov
Recent advances in organic photoredox catalysis have enabled the SNAr of unactivated and electron-rich fluoroarenes, which could potentially make such a route more feasible under mild conditions. nih.gov
Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of polysubstituted arenes. researchgate.net For this compound, the key is to control the position of the incoming iodine atom onto the 1-chloro-2,5-dimethoxybenzene intermediate.
The directing effects of the existing groups determine the outcome:
Methoxy Groups (-OCH₃): As strong activators, they direct incoming electrophiles to the ortho and para positions.
Chloro Group (-Cl): As a deactivator, it also directs ortho and para.
In 1-chloro-2,5-dimethoxybenzene, the available positions for substitution are C3, C4, and C6. The position at C4 is ortho to one methoxy group and para to the other, making it highly activated. The chloro group at C1 also directs to the ortho (C6) and para (C4) positions. The combined electronic effects strongly favor the substitution of iodine at the C4 position. Steric hindrance can also play a role, further favoring the less hindered C4 position.
Specialized reagents can be used to enhance this regioselectivity. For instance, the use of silver salts like Ag₂SO₄ with iodine can provide access to specific iodoarene isomers that might be difficult to obtain otherwise. nih.gov Similarly, enzymatic halogenation using vanadium-dependent haloperoxidases represents an emerging technique for achieving high regioselectivity under mild conditions, although its application to this specific substrate is not established. chemrxiv.orgchemrxiv.org
Advanced Synthetic Routes to this compound
Beyond single-step halogenations, multi-step and one-pot strategies are employed to optimize the synthesis in terms of yield, purity, and efficiency.
A complete and logical multi-step synthesis is the most common approach for preparing this compound, ensuring high purity of the final product. lumenlearning.com A typical pathway begins with a simple, commercially available precursor like hydroquinone.
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Rationale |
| 1 | Hydroquinone | Methylating agent (e.g., dimethyl sulfate) under basic conditions. | 1,4-Dimethoxybenzene | Both hydroxyl groups are converted to methoxy ethers. |
| 2 | 1,4-Dimethoxybenzene | Chlorinating agent (e.g., SO₂Cl₂ or HCl/H₂O₂). | 1-Chloro-2,5-dimethoxybenzene | Electrophilic aromatic chlorination. The methoxy groups direct the chlorine to an ortho position. |
| 3 | 1-Chloro-2,5-dimethoxybenzene | Iodinating agent (e.g., I₂/Ag₂SO₄ or N-Iodosuccinimide). nih.gov | This compound | Regioselective electrophilic iodination directed by the existing substituents. |
This table outlines a common multi-step synthesis pathway for this compound.
This step-by-step approach allows for the purification of intermediates, which is critical for preventing the formation of undesired isomers in subsequent steps. lumenlearning.com The order of reactions is determined by the directing effects of the substituents introduced at each stage.
One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, offers advantages in terms of reduced waste, time, and cost. researchgate.net A one-pot strategy for this compound would involve the sequential addition of chlorinating and iodinating reagents to 1,4-dimethoxybenzene.
Hypothetical One-Pot Procedure:
1,4-dimethoxybenzene is dissolved in a suitable solvent.
A chlorinating agent is added and allowed to react to form 1-chloro-2,5-dimethoxybenzene in situ.
An iodinating agent is then added to the same reaction mixture to yield the final product.
The primary challenge in such a strategy is controlling selectivity. The high reactivity of the 1,4-dimethoxybenzene ring could lead to side reactions, such as dichlorination, diiodination, or formation of the wrong regioisomer. Optimization would involve careful selection of reagents, solvents, temperature, and the timing of reagent addition to maximize the yield of the desired product. lookchem.com
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
| Efficiency | Lower (more time, solvent, energy). | Higher (fewer workup steps). |
| Control/Purity | Higher (intermediates are purified). | Lower (risk of side reactions). |
| Yield | Often higher overall yield of pure product. | Can be lower due to competing reactions. |
| Waste Generation | Higher (more solvents and materials used for purification). | Lower (fewer separation steps). |
This table provides a comparison between multi-step and one-pot synthetic strategies.
While a specific, optimized one-pot synthesis for this compound is not widely documented, the principles of cascade reactions are well-established and could be applied to develop such a process. lookchem.com
Methodologies for Scale-Up Production
The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature. However, based on established industrial chemical processes for analogous compounds, a feasible and efficient large-scale production strategy can be delineated. The most probable synthetic route involves a two-step process commencing with the chlorination of 1,4-dimethoxybenzene, followed by the selective iodination of the resulting 1-chloro-2,5-dimethoxybenzene. This approach is favored due to the availability and cost-effectiveness of the starting materials, as well as the potential for high-throughput continuous processing.
A critical aspect of scaling up this synthesis is the management of reaction conditions to maximize yield and purity while minimizing the formation of undesirable byproducts, such as di-halogenated species. The purification of intermediates and the final product on a large scale often relies on industrial techniques like distillation and recrystallization.
The following subsections outline the key considerations and methodologies for the scale-up production of this compound.
Step 1: Industrial Scale Chlorination of 1,4-Dimethoxybenzene
The initial step in the large-scale synthesis is the chlorination of 1,4-dimethoxybenzene. A patented method for the production of the intermediate, chloro-1,4-dimethoxybenzene, involves the reaction of 1,4-dimethoxybenzene with elemental chlorine in the presence of a titanium tetrachloride catalyst. This process is designed for industrial application, with considerations for continuous operation and efficient purification. google.com
The reaction is typically carried out in a suitable reactor where gaseous chlorine is introduced into a solution of 1,4-dimethoxybenzene and the catalyst. The temperature and flow rate of chlorine are carefully controlled to optimize the formation of the mono-chlorinated product and reduce the incidence of the di-substituted byproduct, 2,5-dichlorohydroquinone (B146588) dimethyl ether. google.com Following the reaction, the crude product mixture is subjected to a multi-step purification process. This often involves washing with aqueous solutions to remove the catalyst and any acidic byproducts, followed by fractional distillation under reduced pressure to isolate the high-purity 1-chloro-2,5-dimethoxybenzene. google.com The unreacted 1,4-dimethoxybenzene can be recovered and recycled into subsequent batches, enhancing the economic viability of the process. google.com
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether) | Readily available and cost-effective. |
| Chlorinating Agent | Elemental Chlorine (Cl2) | Standard industrial reagent. |
| Catalyst | Titanium tetrachloride (TiCl4) | Effective Lewis acid catalyst for electrophilic aromatic substitution. |
| Key Byproduct | 2,5-Dichlorohydroquinone dimethyl ether | Formation is minimized by controlling reaction stoichiometry and conditions. google.com |
| Purification Method | Fractional Distillation | Allows for the separation of the desired product from unreacted starting material and byproducts. google.com |
Step 2: Scalable Iodination of 1-Chloro-2,5-dimethoxybenzene
The second and final step is the selective iodination of 1-chloro-2,5-dimethoxybenzene. For industrial-scale production, methods that are efficient, cost-effective, and environmentally conscious are preferred. One such approach is the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, under solvent-free conditions. researchgate.net This "green" methodology is attractive for large-scale synthesis as it reduces solvent waste and can lead to high product yields. researchgate.net
In a typical industrial setting, this reaction would be performed in a large-scale reactor equipped with efficient stirring and temperature control. The 1-chloro-2,5-dimethoxybenzene is mixed with iodine, and then an aqueous solution of hydrogen peroxide is added portion-wise. The reaction temperature is maintained to ensure a controlled reaction rate and to prevent the formation of over-iodinated byproducts. The absence of an organic solvent simplifies the work-up procedure, which typically involves filtration and washing of the solid product. researchgate.net
An alternative and more modern approach to scalable iodination is the use of continuous flow reactors. A patented process for the production of aromatic iodine compounds utilizes a high-speed mixer to combine the aromatic substrate with an active iodinating agent, allowing for rapid and controlled reactions. google.com This method offers excellent control over reaction parameters, leading to high selectivity and yield of the mono-iodinated product. google.com
| Parameter | Method 1: Batch Iodination | Method 2: Continuous Flow Iodination |
|---|---|---|
| Starting Material | 1-Chloro-2,5-dimethoxybenzene | 1-Chloro-2,5-dimethoxybenzene |
| Iodinating Agent | Iodine (I2) with Hydrogen Peroxide (H2O2) researchgate.net | Active Iodinating Agent (e.g., generated by electrolytic oxidation of iodine) google.com |
| Solvent | Solvent-free or aqueous medium researchgate.net | Acetonitrile or other suitable organic solvent google.com |
| Reactor Type | Large-scale batch reactor | Flow-through reactor with a high-speed mixer google.com |
| Advantages | Environmentally friendly ("green" chemistry), simplified work-up. researchgate.net | High selectivity, high yield, excellent process control, suitable for automation. google.com |
| Purification | Recrystallization | In-line purification or crystallization after solvent removal. |
Upon completion of the iodination reaction, the crude this compound is purified. For the batch process, this would typically involve recrystallization from a suitable solvent to obtain the final product with high purity. In a continuous flow setup, purification might be integrated into the process, for instance, through continuous crystallization.
Reactivity and Mechanistic Investigations of 1 Chloro 4 Iodo 2,5 Dimethoxybenzene
Pathways in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 1-chloro-4-iodo-2,5-dimethoxybenzene is a versatile substrate for such transformations. The presence of two different halogens allows for selective and sequential functionalization.
Palladium-catalyzed reactions are the most common methods for the functionalization of aryl halides. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity of aryl halides in this initial, often rate-determining, step follows the order I > Br > Cl > F. researchgate.netnih.gov This reactivity difference is fundamental to achieving selective reactions with this compound, where the carbon-iodine bond will react preferentially.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, the Suzuki-Miyaura reaction would be expected to occur exclusively at the C-I bond. This allows for the synthesis of 4-aryl-1-chloro-2,5-dimethoxybenzene derivatives, leaving the chloro substituent available for subsequent coupling reactions under more forcing conditions. oiccpress.comnih.gov
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The higher reactivity of the C-I bond over C-Br and C-Cl bonds is well-established and can be exploited for selective synthesis. For instance, in the coupling of 1-bromo-4-iodobenzene, the reaction occurs selectively at the iodo-substituted position. wikipedia.org Applying this principle, this compound would selectively yield 4-alkynyl-1-chloro-2,5-dimethoxybenzene derivatives. libretexts.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and reactivity. As with other palladium-catalyzed processes, the reaction with this compound would proceed selectively at the C-I bond due to the faster rate of oxidative addition.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism follows the standard Pd(0)/Pd(II) catalytic cycle where oxidative addition is the initial step. wikipedia.org While specific studies on this compound are not prevalent, research on the closely related 1,4-diiodo-2,5-dimethoxybenzene (B189239) demonstrates its utility in Heck reactions. In one-pot Wittig-Heck procedures, 1,4-diiodo-2,5-dimethoxybenzene has been successfully coupled with in situ-generated styrenes. rsc.org Given the established reactivity patterns, a Heck reaction with this compound would selectively produce a 4-alkenyl-1-chloro-2,5-dimethoxybenzene.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type (Selective at C-I bond) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-1-chloro-2,5-dimethoxybenzene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃) | 4-Alkynyl-1-chloro-2,5-dimethoxybenzene |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Ni(acac)₂ | 4-Alkyl/Aryl-1-chloro-2,5-dimethoxybenzene |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-1-chloro-2,5-dimethoxybenzene |
While palladium is the most common catalyst, other transition metals such as nickel and copper are also effective for cross-coupling reactions.
Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can be highly effective in cross-coupling reactions, including Negishi couplings. wikipedia.orgchemrxiv.org Nickel-catalyzed systems have been developed for the asymmetric reductive cross-coupling of (hetero)aryl iodides with α-chloroesters, demonstrating their utility with iodoarene substrates. researchgate.netnih.gov Such systems could be applied to this compound for selective functionalization at the C-I bond.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming C-O, C-S, and C-N bonds, as well as C-C bonds in Sonogashira-type reactions (sometimes under ligand-free conditions). uu.nlorganic-chemistry.org Copper catalysts have been shown to selectively couple aryl iodides in the presence of aryl bromides. uu.nl For example, a copper(I) iodide system can catalyze the cross-coupling of aryl iodides with thiols, with complete selectivity for the C-I bond over a C-Br bond. uu.nl This selectivity would be even more pronounced for the C-I versus the C-Cl bond in this compound.
In recent years, efforts to develop more sustainable and cost-effective synthetic methods have led to the emergence of metal-free cross-coupling reactions. nih.gov These reactions often proceed through different mechanisms, such as radical pathways or nucleophilic aromatic substitution (SNAr).
One approach involves the use of aryldiazonium salts, which can be converted to radicals by irradiation with visible light, even in the absence of a metal photocatalyst. beilstein-journals.orgnih.gov This method has been used for the bis-arylation of 2,5-dichlorobenzoquinone. researchgate.net Another strategy involves base-promoted homolytic aromatic substitution (HAS) type reactions. nih.gov While specific applications to this compound are not widely documented, these metal-free methods represent a developing area of chemistry that could potentially be applied to its functionalization. rsc.org
Regiochemical Control and Selectivity in Aryl Halide Functionalization
The key to the synthetic utility of this compound lies in the ability to control which position on the aromatic ring is functionalized. This regiochemical control is primarily determined by the different reactivities of the two halogen atoms.
In transition metal-catalyzed cross-coupling reactions, the regioselectivity is governed by the relative rates of oxidative addition of the C-X bonds to the metal center. researchgate.netwhiterose.ac.uk The strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more readily cleaved, making aryl iodides significantly more reactive than aryl chlorides in the oxidative addition step of palladium, nickel, and copper catalytic cycles.
This reactivity difference allows for highly selective monofunctionalization of this compound at the 4-position (iodo). Under carefully controlled conditions, the C-I bond can be selectively coupled, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems designed for aryl chlorides). This stepwise approach enables the synthesis of unsymmetrically substituted 1,4-disubstituted-2,5-dimethoxybenzene derivatives. nih.gov
| Halogen | Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity in Oxidative Addition |
| Iodo | ~270 | High |
| Chloro | ~400 | Low |
Directed ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directing metalation group" (DMG) on the ring, which coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org
The methoxy (B1213986) group (-OCH₃) is a potent DMG. wikipedia.org In a related system like 1,4-dimethoxybenzene (B90301), treatment with a strong base like n-butyllithium results in the deprotonation of the C-H bond ortho to one of the methoxy groups (i.e., at the 2- or 3-position). The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. harvard.edu
For this compound, the two methoxy groups are at positions 2 and 5. The available ortho positions are C-3 and C-6. Therefore, a DoM strategy could potentially be used to introduce a substituent at either the C-3 or C-6 position. However, this approach would be in competition with other possible reactions, such as lithium-halogen exchange, which is particularly fast with aryl iodides. Careful selection of the base and reaction conditions would be critical to control the reaction pathway.
Steric and Electronic Effects on Reaction Outcomes
The reaction outcomes of this compound are profoundly influenced by the steric and electronic properties of the chloro, iodo, and dimethoxy substituents.
Electronic Effects:
The benzene (B151609) ring is substituted with two electron-donating methoxy groups (-OCH3) and two electron-withdrawing halogen atoms (-Cl and -I). The methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring via resonance (+R effect). This effect is most pronounced at the ortho and para positions relative to the methoxy groups. Conversely, the chlorine and iodine atoms are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which outweighs their weaker electron-donating resonance effect (+R effect).
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -OCH₃ | -I (weak) | +R (strong) | Activating |
| -Cl | -I (strong) | +R (weak) | Deactivating |
| -I | -I (strong) | +R (weak) | Deactivating |
Steric Effects:
The two methoxy groups, being relatively bulky, can exert significant steric hindrance, particularly at the positions ortho to them. youtube.com This steric congestion can influence the approach of reagents and may favor reactions at less hindered sites. For instance, in electrophilic aromatic substitution reactions, attack at the less sterically hindered positions is often preferred. masterorganicchemistry.comquora.com The size of the attacking electrophile or nucleophile will also play a crucial role in determining the regiochemical outcome. libretexts.org
The orientation of the methoxy groups relative to the benzene ring can also impact reactivity. While they are often depicted as being in the plane of the ring to maximize resonance, steric crowding can cause them to rotate out of the plane, which would diminish their electron-donating resonance effect.
Exploration of Reaction Mechanisms
The diverse substitution pattern on this compound opens up several possible reaction mechanisms, including radical, nucleophilic, and benzyne-mediated pathways.
Base-Promoted Homolytic Aromatic Substitution (BHAS) is a radical-chain mechanism that can be relevant for aryl halides. This process typically involves the generation of an aryl radical, which can then undergo further reactions. While specific studies on this compound are not prevalent, the general mechanism can be considered. The reaction is often initiated by a single-electron transfer (SET) from a suitable donor, which can be facilitated by a strong base.
Given the presence of two halogen atoms, the formation of a radical could potentially occur at either the carbon bearing the chlorine or the iodine. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the more likely site for initial radical formation.
Nucleophilic Activation:
The presence of the electron-withdrawing chloro and iodo groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In a typical SNAr mechanism, a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. In this compound, both halogens can potentially act as leaving groups. The relative rates of substitution at the chloro and iodo positions would depend on a combination of factors, including the strength of the carbon-halogen bond and the stability of the corresponding Meisenheimer complex.
Electrophilic Activation:
The electron-donating methoxy groups activate the benzene ring towards electrophilic aromatic substitution. libretexts.org These groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy groups are already substituted. Therefore, electrophilic attack would be directed to the positions para to the methoxy groups, which are also the positions bearing the halogen atoms. This could lead to ipso-substitution, where the electrophile replaces one of the halogen atoms. The outcome of such a reaction would depend on the nature of the electrophile and the relative stability of the intermediates. researchgate.net
| Position of Attack | Activating/Deactivating Groups | Predicted Reactivity |
| C1 (-Cl) | Ortho to -OCH₃, Para to -OCH₃ | Activated for Electrophilic, Activated for Nucleophilic |
| C4 (-I) | Ortho to -OCH₃, Para to -OCH₃ | Activated for Electrophilic, Activated for Nucleophilic |
The investigation of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the context of the potential radical reactions of this compound, radical trapping experiments could provide valuable insights. csbsju.edu Techniques such as the use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be employed to intercept and stabilize radical intermediates, allowing for their subsequent identification by spectroscopic methods. csbsju.edu
For nucleophilic aromatic substitution pathways, the direct observation of Meisenheimer complexes can sometimes be achieved at low temperatures using techniques like NMR spectroscopy. Alternatively, the formation of such intermediates can be inferred from kinetic studies.
The presence of halogen atoms on adjacent carbons is not a feature of this compound. However, the presence of a halogen and a hydrogen atom on adjacent carbons can lead to the formation of a benzyne (B1209423) intermediate under strongly basic conditions. libretexts.orglibretexts.org This occurs via an elimination-addition mechanism. libretexts.org
In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to the elimination of HCl or HI to form a dimethoxy-iodobenzyne or a dimethoxy-chlorobenzyne intermediate, respectively. The regioselectivity of the elimination would depend on the relative acidity of the protons ortho to the halogens. The subsequent addition of a nucleophile to the benzyne intermediate would then yield the final product. The formation of a benzyne intermediate often leads to a mixture of regioisomeric products, as the nucleophile can attack either of the two carbons of the "triple bond". masterorganicchemistry.com The electronic effects of the methoxy and the remaining halogen substituent would influence the regioselectivity of the nucleophilic addition. nih.gov
Spectroscopic and Structural Elucidation of 1 Chloro 4 Iodo 2,5 Dimethoxybenzene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of different functional groups within a molecule. For a substituted benzene (B151609) derivative like 1-Chloro-4-iodo-2,5-dimethoxybenzene, various NMR techniques are employed to assign the signals of each proton and carbon atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, with the molecular formula C₈H₈ClIO₂, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six aromatic carbons and the two methoxy (B1213986) carbons.
The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbons bonded to the electronegative chlorine and iodine atoms would be significantly deshielded and appear at a lower field. The carbons bearing the methoxy groups would also be deshielded due to the electronegativity of the oxygen atoms, while the methoxy carbons themselves would appear in the typical upfield region for sp³-hybridized carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-Cl | ~115-125 |
| C-I | ~80-90 |
| C-OCH₃ | ~150-160 |
| C-OCH₃ | ~150-160 |
| C-H | ~110-120 |
| C-H | ~110-120 |
| -OCH₃ | ~55-60 |
| -OCH₃ | ~55-60 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈ClIO₂), the predicted monoisotopic mass is 297.92575 Da. uni.lu An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition of the synthesized compound.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 298.93303 |
| [M+Na]⁺ | 320.91497 |
| [M-H]⁻ | 296.91847 |
Data sourced from PubChem predictions. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS experiment, a sample is vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 would also be observed, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom.
The fragmentation pattern would provide further structural information. Common fragmentation pathways for aromatic ethers include the loss of a methyl group (-CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (-CO). The carbon-halogen bonds can also cleave, leading to fragments corresponding to the loss of chlorine or iodine atoms. The mass spectrum of the related compound 1-chloro-4-iodobenzene (B104392) shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and iodine. nist.gov
Computational Chemistry Approaches for 1 Chloro 4 Iodo 2,5 Dimethoxybenzene
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT calculations can elucidate the distribution of electron density within the molecule, highlighting the influence of the electron-withdrawing chloro and iodo substituents and the electron-donating dimethoxy groups on the aromatic ring. This information is crucial for understanding the molecule's reactivity. Key parameters derived from DFT calculations serve as reactivity descriptors.
Key DFT-Derived Reactivity Descriptors:
| Descriptor | Description | Relevance to 1-Chloro-4-iodo-2,5-dimethoxybenzene |
| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest energy orbital without electrons. | Represents the molecule's ability to accept electrons. A lower LUMO energy indicates greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. |
| Fukui Functions | Describe the change in electron density at a given point in the molecule when an electron is added or removed. | Pinpoint the most likely sites for nucleophilic and electrophilic attack with greater precision than MEP maps. |
Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. While specific research on the reaction pathways of this compound is not extensively documented, the established theoretical frameworks provide a clear picture of how such investigations would be conducted.
Transition State Theory (TST) is a fundamental concept in this area. It postulates that between the reactants and products of a reaction, there exists a high-energy species known as the transition state (or activated complex). The rate of a reaction is then related to the concentration of this transition state and the frequency with which it converts to products.
Computational methods can be used to locate the geometry of the transition state on the potential energy surface. A key characteristic of a transition state is that it is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is computationally verified by a frequency calculation, which should yield exactly one imaginary frequency for a true transition state.
For this compound, these methods could be applied to predict the outcomes of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, chemists can predict which products are most likely to form.
Typical Computational Workflow for Reaction Pathway Prediction:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A variety of algorithms can be used to locate the transition state connecting the reactants and products.
Frequency Calculation: This is performed to confirm the nature of the stationary points (minimum or transition state) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
These calculations provide invaluable mechanistic insights that can guide the design of new synthetic routes and the optimization of reaction conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its properties and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.
Conformational Analysis:
The primary conformational flexibility in this compound arises from the rotation of the two methoxy (B1213986) groups. While direct computational studies on this molecule are limited, crystallographic data for the closely related compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, reveals that the methoxy groups lie nearly in the plane of the benzene (B151609) ring. This planar conformation is a common feature of many methoxy-substituted benzenes, as it allows for favorable electronic interactions between the oxygen lone pairs and the aromatic π-system.
Computational conformational analysis would involve systematically rotating the C-O bonds of the methoxy groups and calculating the relative energies of the resulting conformers. This would identify the global minimum energy structure and the energy barriers to rotation.
Molecular Dynamics (MD) Simulations:
MD simulations provide a way to study the dynamic behavior of molecules over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.
For this compound, MD simulations could be used to:
Study the conformational dynamics of the methoxy groups in different solvent environments.
Investigate intermolecular interactions in the solid state or in solution.
Simulate the diffusion of the molecule in a given medium.
While specific MD simulations for this compound are not reported, studies on other halogenated aromatic compounds have successfully used this technique to understand their behavior in various environments, such as their interactions with proteins or their adsorption on surfaces. nih.gov
Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides a robust framework for the theoretical prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These calculations are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.
Theoretical NMR Spectroscopy:
The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is generally high, and they can be used to assign the signals in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex molecules where the signals may be overlapping or difficult to assign based on empirical rules alone.
Theoretical IR Spectroscopy:
The theoretical prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule and their corresponding intensities. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The output of this calculation is a list of vibrational modes, their frequencies (usually in cm⁻¹), and their IR intensities.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experiment, the calculated frequencies are often scaled by an empirical scaling factor.
For this compound, the theoretical IR spectrum would show characteristic peaks for:
C-H stretching and bending of the aromatic ring and the methoxy groups.
C-O stretching of the methoxy groups.
C-Cl and C-I stretching.
Vibrations of the benzene ring.
By comparing the theoretical and experimental spectra, a detailed assignment of the observed vibrational bands can be made.
Applications of 1 Chloro 4 Iodo 2,5 Dimethoxybenzene As a Synthetic Building Block
Construction of Complex Aryl and Biaryl Systems
The unique substitution pattern of 1-chloro-4-iodo-2,5-dimethoxybenzene makes it an ideal precursor for the synthesis of intricate aryl and biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Synthesis of Substituted Biphenyls and Polycyclic Aromatic Hydrocarbons (PAHs)
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.ukgoogle.commdpi.com this compound is an excellent substrate for these reactions due to the difference in reactivity between the C-I and C-Cl bonds. The C-I bond readily undergoes oxidative addition to a palladium(0) catalyst under milder conditions than the more robust C-Cl bond. This allows for a stepwise approach to synthesizing unsymmetrical biaryls. For instance, the iodo position can be coupled with a first arylboronic acid, and the resulting chloro-biphenyl intermediate can then be subjected to a second, typically more forcing, Suzuki coupling with a different arylboronic acid to yield a complex terphenyl system. A related compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, has been identified as an ideal precursor for synthesizing polychlorinated biphenyl (B1667301) (PCB) derivatives via the Suzuki coupling reaction. nih.gov
This stepwise functionalization is also instrumental in the construction of larger Polycyclic Aromatic Hydrocarbons (PAHs). nih.govnih.gov These complex, fused-ring systems are often built by annulation strategies that rely on precursors with multiple, differentially reactive sites. rsc.org Starting with this compound, a substituent can be introduced at the 4-position (via coupling at the C-I bond) that is capable of undergoing a subsequent ring-closing reaction with a group installed at the 1-position (after transformation of the C-Cl bond). This controlled, regioselective approach is crucial for accessing specific PAH isomers with tailored electronic and photophysical properties. researchgate.netresearchgate.net
| Bond Type | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|
| C-I | High | Mild (e.g., room temperature to 60 °C) |
| C-Br | Medium | Moderate (e.g., 60 °C to 100 °C) |
| C-Cl | Low | Forcing (e.g., >100 °C, specialized ligands) |
Precursor for Donor-Acceptor Copolymers and Conjugated Polymers
In the field of materials science, this compound serves as a valuable monomer for the synthesis of donor-acceptor (D-A) copolymers. acs.orgcase.edu The electron-rich 2,5-dimethoxybenzene unit acts as the "donor" portion of the polymer backbone. rsc.org Conjugated polymers, which feature alternating single and double bonds along their backbone, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net
The synthesis of these polymers often relies on metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, which link halogenated monomers together. nih.govrsc.org By using this compound, polymer chemists can control the polymerization process. For example, a reaction could be designed to exclusively polymerize through the iodo-functional group, leaving a pendant chloro group at each repeat unit along the polymer chain. This reactive handle can then be used in a post-polymerization functionalization step to attach other chemical moieties, allowing for fine-tuning of the polymer's properties. mcmaster.ca This approach enables the creation of a library of related polymers from a single progenitor polymer, which is highly efficient for screening materials with desirable characteristics. mdpi.com
Integration into Functional Materials and Advanced Architectures
The ability to build complex organic molecules from this compound allows for its integration into sophisticated functional materials and advanced molecular architectures.
Role in Molecular Motor Synthesis
Artificial molecular motors are molecules capable of continuous, unidirectional rotation when powered by an external energy source, such as light. rug.nl Many of these motors are based on sterically overcrowded alkenes, where rotation around a central double bond is driven by a sequence of photochemical and thermal isomerization steps. nih.gov These complex structures often consist of a rotor part connected to a stator part, both of which are typically functionalized aromatic systems. nih.gov
This compound can be used as a starting material for the synthesis of the stator or rotor components. acs.org For example, the dimethoxybenzene core can be incorporated into the stator, with the iodo and chloro positions used as synthetic handles to build up the rest of the complex framework through sequential cross-coupling reactions. scispace.com The methoxy (B1213986) groups themselves can influence the motor's properties, such as its absorption of light and the speed of its rotation. nih.gov
Surface Modification and Thin Film Preparation
While this compound itself is not directly used for surface modification, the advanced materials derived from it are. Donor-acceptor conjugated polymers synthesized using this building block are particularly relevant for the preparation of thin films for electronic devices. acs.orgacs.org These polymers are often designed to be solution-processable, allowing them to be deposited onto a substrate using techniques like spin-coating or printing to form uniform, electronically active thin films. researchgate.netrsc.orgillinois.edu The structure and packing of the polymer chains within these films are critical for device performance. rsc.org
Furthermore, molecules containing halogen atoms can be used for surface modification. mdpi.com In some cases, the chloro group remaining after selective functionalization of the iodo position could potentially serve as an attachment point to a surface, although this is a less common application. More frequently, the polymers derived from this precursor are designed with specific end-groups to facilitate their organization on surfaces or at interfaces in multilayered device architectures. nih.govmdpi.com
Future Directions and Emerging Research Avenues in 1 Chloro 4 Iodo 2,5 Dimethoxybenzene Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional methods for synthesizing halogenated aromatic compounds are often effective but may rely on harsh reagents or produce significant waste. The future of synthesizing 1-Chloro-4-iodo-2,5-dimethoxybenzene and its derivatives will likely focus on greener and more efficient methodologies. Research is trending towards the adoption of reaction systems that are both economically and environmentally superior to conventional methods.
Key areas of development include:
High-Selectivity Halogenation: Novel chlorination systems, such as those using a combination of hydrochloric acid (HCl), hydrogen peroxide (H₂O₂), and acetic acid (CH₃COOH), are being explored for aromatic compounds. researchgate.net These systems offer high selectivity and yield while being more environmentally benign than traditional Lewis acid catalysts. researchgate.net
Efficient Iodination Techniques: New methods for iodination, such as using molecular iodine (I₂) in the presence of hydrogen peroxide, are being developed to offer high yields and excellent atom economy. nih.gov Applying such cost-effective and efficient iodination strategies to dimethoxybenzene precursors could streamline the synthesis of this compound.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Future synthetic routes for this compound may leverage flow chemistry to achieve higher efficiency and purity in the halogenation steps.
These advancements aim to create synthetic pathways that are not only higher in yield but also simpler to operate, safer, and more aligned with the principles of green chemistry.
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For a molecule with multiple reactive sites like this compound, elucidating the precise pathways of its reactions is a significant research frontier.
Future mechanistic studies will likely focus on:
Photolytic Reactions: The carbon-iodine bond is susceptible to photolysis. Detailed studies, similar to those conducted on 1,2-di-iodobenzene which show benzyne (B1209423) formation upon photolysis, could reveal novel reactive intermediates from this compound. rsc.org Understanding these pathways could enable the light-induced synthesis of complex molecules. rsc.org
Selective Cross-Coupling: The differential reactivity of the C-I and C-Cl bonds is key to the synthetic utility of this compound. Advanced computational and experimental studies are needed to precisely quantify the energy barriers for oxidative addition of each bond to various metal catalysts. This knowledge will enable more predictable and selective sequential cross-coupling reactions.
Benzyne Formation: The generation of arynes (like benzyne) from dihaloaromatic compounds is a powerful transformation. rsc.org Investigating the conditions under which this compound can be selectively converted into a benzyne intermediate, and how the substituents influence this process, will open new avenues for functionalization.
By combining spectroscopic analysis, kinetic studies, and computational modeling, researchers can gain unprecedented insight into the complex transformations of this molecule.
Exploration of New Catalytic Systems for Selective Functionalization
Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be impossible. The development of new catalysts capable of selectively targeting specific bonds in this compound is a major area of future research.
Emerging trends in catalysis relevant to this compound include:
Catalyst-Controlled C-H Functionalization: A significant challenge in organic synthesis is the selective functionalization of carbon-hydrogen (C-H) bonds. nih.gov Recently developed dirhodium catalysts have shown exceptional ability to selectively functionalize even unactivated C-H bonds. nih.govnih.gov Future research will involve designing catalysts that can target a specific C-H bond on the this compound ring, allowing for direct installation of new functional groups without pre-functionalization.
Orthogonal Reactivity: The presence of both a chloro and an iodo substituent provides an opportunity for selective, or orthogonal, functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. Future work will focus on developing new catalytic systems (e.g., using different metals like nickel or copper, or employing photoredox catalysis) that can reverse this selectivity or enable entirely different types of transformations at each site.
Enantioselective Catalysis: For creating chiral molecules derived from this compound, the development of chiral catalysts that can induce stereoselectivity will be essential. This is particularly relevant for applications in pharmaceuticals and agrochemicals.
The table below summarizes potential catalytic approaches for the selective functionalization of this compound.
| Catalytic Approach | Target Bond | Potential Transformation | Research Goal |
| Palladium Cross-Coupling | C-I | Suzuki, Sonogashira, Buchwald-Hartwig | Stepwise, selective introduction of aryl, alkynyl, or amino groups. |
| Nickel/Copper Catalysis | C-Cl | Cross-coupling, amination | Functionalization of the less reactive C-Cl bond. |
| Dirhodium Catalysis | C-H | Carbene/nitrene insertion | Direct, late-stage functionalization of the aromatic ring. nih.govnih.gov |
| Photoredox Catalysis | C-I / C-Cl | Radical-based reactions | Mild and selective bond activation under visible light. |
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. beilstein-journals.org Machine learning (ML) algorithms are increasingly being used to accelerate discovery and optimization in chemical synthesis. beilstein-journals.orgmdpi.com
For this compound, the integration of AI could manifest in several ways:
Reaction Condition Optimization: ML models can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature, etc.) for a desired transformation involving this compound. beilstein-journals.org This can significantly reduce the number of experiments needed, saving time and resources. beilstein-journals.org
Predicting Reaction Outcomes: AI tools can predict the likely products and yields of a reaction with this compound under a given set of conditions, helping chemists to design more effective synthetic routes.
Automated Synthesis: The combination of ML with automated robotic platforms enables the concept of "self-driving laboratories." mdpi.com Such systems could be tasked with synthesizing a complex target molecule starting from this compound, with the AI optimizing the entire multi-step synthesis in real-time.
By leveraging these computational tools, chemists can navigate the complex, high-dimensional parameter space of chemical reactions more efficiently, leading to faster development of new synthetic methods and molecules. mdpi.com
Expanding Applications in Materials Science and Synthetic Organic Chemistry
This compound is a highly functionalized aromatic compound, making it an ideal building block for constructing more complex molecular architectures. Its future applications are expected to expand significantly in both materials science and organic synthesis.
Potential future applications include:
Precursor for Complex Organic Molecules: The ability to perform sequential cross-coupling reactions at the C-I and C-Cl bonds makes this compound a valuable precursor for unsymmetrical biaryls and other complex structures that are scaffolds for pharmaceuticals and agrochemicals. rsc.org Its structural relative, 1-Bromo-4-chloro-2,5-dimethoxybenzene, is already used as a precursor in Suzuki coupling reactions for synthesizing derivatives of polychlorinated biphenyls (PCBs). nih.gov
Building Block for Functional Materials: Halogenated benzenes are common building blocks for materials like liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to synthesize novel conjugated polymers or small molecules with tailored electronic and optical properties for use in organic electronics.
Development of Molecular Probes: The dimethoxybenzene core is found in various biologically active molecules. By selectively functionalizing the chloro and iodo positions with fluorophores or bioactive fragments, researchers could develop new molecular probes for chemical biology and medical imaging.
The versatility of this compound ensures that it will remain a valuable tool for chemists, with its full potential likely to be realized through the exploration of these emerging research avenues.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Chloro-4-iodo-2,5-dimethoxybenzene with high regioselectivity?
Q. How should crystallization conditions be optimized for X-ray diffraction-quality crystals of this compound?
- Methodological Answer : Slow evaporation of a saturated solution in CHCl₃ at 25°C is effective for growing single crystals. The high volatility of CHCl₃ allows gradual supersaturation, promoting ordered crystal lattice formation. For halogenated analogs, avoiding polar solvents (e.g., ethanol) reduces disorder caused by solvent inclusion. Pre-filter solutions through a 0.2 µm membrane to remove particulate impurities .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use a closed system with local exhaust ventilation to minimize inhalation exposure. Wear nitrile gloves, chemical-resistant goggles, and a lab coat. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis. Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent iodine loss via sublimation .
Advanced Research Challenges
Q. How can structural disorder in X-ray crystallography data (e.g., mixed halogen occupancy) be resolved for this compound derivatives?
- Methodological Answer : For mixed halogen sites (e.g., Cl/I disorder), refine occupancy ratios using SHELXL restraints. Apply DFIX commands to constrain C–Cl and C–I bond lengths (e.g., C–Cl = 0.916 × C–Br distance) and EADP constraints to equalize displacement parameters for disordered atoms. Validate refinement with residual density maps and Hirshfeld surface analysis .
Q. How do steric and electronic effects of methoxy groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy groups at positions 2 and 5 enhance para-directing effects during electrophilic substitution but introduce steric hindrance in coupling reactions. In Suzuki-Miyaura reactions, use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates and mitigate steric clashes. DFT calculations can predict transition-state geometries to optimize reaction conditions .
Q. How should contradictory NMR and mass spectrometry data be reconciled when characterizing halogenated byproducts?
- Methodological Answer : For ambiguous peaks in ¹H NMR (e.g., overlapping methoxy signals), use 2D NMR (HSQC, HMBC) to resolve coupling patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic distribution analysis. For iodine-containing species, consider MALDI-TOF to avoid fragmentation artifacts common in EI-MS .
Data Contradiction Analysis
Q. What strategies address discrepancies between theoretical and experimental yields in large-scale syntheses?
- Methodological Answer : Perform kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps. For low yields, test alternative workup methods: replace aqueous quenching with solid-phase extraction (SPE) for halogen-sensitive intermediates. Quantify byproducts via GC-MS and adjust stoichiometry or catalyst loading iteratively .
Structural and Mechanistic Insights
Q. How does the planarity of substituents affect the electronic properties of this compound?
- Methodological Answer : Crystallographic data show methoxy groups lie nearly coplanar with the benzene ring (dihedral angle ~8.8°), maximizing resonance donation. This planarity increases electron density at the para position, enhancing reactivity toward electrophiles. UV-Vis spectroscopy and cyclic voltammetry can quantify HOMO-LUMO gaps and confirm substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
